molecular formula C9H10O2 B094091 Methyl phenylacetate CAS No. 101-41-7

Methyl phenylacetate

Cat. No.: B094091
CAS No.: 101-41-7
M. Wt: 150.17 g/mol
InChI Key: CRZQGDNQQAALAY-UHFFFAOYSA-N
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Description

Methyl phenylacetate is an organic compound that is the methyl ester of phenylacetic acid. It is a colorless liquid with a strong odor reminiscent of honey. This compound is only slightly soluble in water but is soluble in most organic solvents. This compound is found naturally in various sources such as brandy, capsicum, coffee, honey, pepper, and some wines. It is widely used in the flavor and fragrance industry to impart honey-like scents .

Biochemical Analysis

Biochemical Properties

Methyl phenylacetate is synthesized from phenylacetonitrile by hydrolysis and esterification . It acts as an acylating agent and causes the enantioselective acylation of beta-lactam intermediate using penicillin G amidase .

Cellular Effects

This compound has been found to suppress spore germination but have no effects on the hyphal growth of Fusarium oxysporum f. sp. lycopersici . This suggests that this compound may have a role in inhibiting certain fungal growth and could potentially be used in the development of antifungal treatments.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an acylating agent. It causes the enantioselective acylation of beta-lactam intermediate using penicillin G amidase . This process is crucial in the synthesis of synthetic perfumes .

Temporal Effects in Laboratory Settings

This compound undergoes decomposition on photolysis in methanol . This suggests that the effects of this compound can change over time under certain conditions, such as exposure to light.

Metabolic Pathways

This compound is involved in the metabolism of aromatic compounds. It is a central intermediate metabolite in bacterial degradation of aromatic components . The bacterial phenylacetic acid (PAA) pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phenylacetate can be synthesized from phenylacetonitrile through hydrolysis and esterification. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl phenylacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetic acid.

    Reduction: Reduction reactions can convert it back to phenylacetonitrile.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Phenylacetic acid.

    Reduction: Phenylacetonitrile.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl phenylacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of cyclopropanation agents.

    Biology: It serves as a model compound for studying partition coefficients and other physicochemical properties.

    Medicine: It is involved in the synthesis of beta-lactam intermediates using penicillin G amidase.

    Industry: It is a key ingredient in the manufacture of synthetic perfumes and flavors

Comparison with Similar Compounds

Methyl phenylacetate can be compared with other esters of phenylacetic acid, such as:

    Ethyl phenylacetate: Similar in structure but with an ethyl group instead of a methyl group. It has a slightly different odor profile and solubility characteristics.

    Phenylacetic acid: The parent acid of this compound, which lacks the ester group and has different chemical reactivity and applications.

    Methyl benzoate: Another ester with a benzene ring, but with different functional groups and properties.

This compound is unique due to its strong honey-like odor and its specific applications in the flavor and fragrance industry .

Properties

IUPAC Name

methyl 2-phenylacetate
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InChI

InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZQGDNQQAALAY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1
Source PubChem
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID1044352
Record name Methyl phenylacetate
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Molecular Weight

150.17 g/mol
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Physical Description

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless to nearly colourless liquid; intense odour suggestive of honey and jasmine
Record name Methyl phenylacetate
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Boiling Point

215 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg
Record name Methyl phenylacetate
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Solubility

Soluble in most organic solvents; 1:6 in 60% alcohol; insoluble in water, glycerin and propylene glycol., Insoluble in water, glyceryl, propylene glycol; soluble in oils, 1 mL in 6 mL 60% ethanol (in ethanol)
Record name Methyl phenylacetate
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Density

1.062 g/mL, 1.061-1.067
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Vapor Density

5.18 (Air = 1)
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Vapor Pressure

0.16 [mmHg], Vapor pressure: reported as range 16.931 - 362 Pa at 20-50 °C, 0.13 mm Hg at 20 °C
Record name Methyl phenylacetate
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Color/Form

Colorless liquid

CAS No.

101-41-7
Record name Methyl phenylacetate
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Record name METHYL PHENYLACETATE
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Record name Benzeneacetic acid, methyl ester
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-methyl-2-phenylacetate (10 g, 1 eq) in dry MeOH was added sulfuric acid (1.0 mL) dropwise and heated to reflux. Stirring was then continued for 2 hours. The reaction mixture was then cooled and poured into saturated aqueous NaHCO3 and extracted with EtOAc. The combined organic fractions were dried over Na2SO4, filtered, and concentrated under reduced pressure to yield an oil (10.5 g, 95%) that was not further purified.
Quantity
10 g
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1 mL
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Yield
95%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

DBU (3.35 g, 22.0 mmol) was added to a mixture of phenylacetic acid (3.0 g, 22.0 mmol) in DMC (30 mL) and the resulting mixture was heated to reflux (90° C.) for 24 hours. The reaction mixture was cooled to ambient temperature and diluted with CH2Cl2 (50 mL) and water (40 mL). The organic layer was separated and washed in sequence with 2 M HCl (2×40 mL), saturated aqueous NaHCO3 (40 mL) and water (2×40 mL). The organic layer was dried over Na2SO4, filtered and concentrated under vacuum to give methyl phenylacetate as an oil.
Name
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
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Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 2.74 g (80 mmol) 1-(3,4-dimethoxy-phenyl)-3-(4-trifluoromethyl-phenyl)-propan-1-ol, 1.1 g (9.6 mmol) methanesulfonylchloride and 2.44 g (24 mmol) NEt3 in 60 mL diethyl ether was stirred at 0° C. for 1 h. 3.25 g (16 mmol) (S)-2-phenylglycine methyl ester hydrochloride, and 2.44 g (24 mmol) NEt3 and 30 mL THF was added. The mixture was stirred at 0° C. for 1 h and 16 h at room temperature. Water was added and the mixture was extracted with ethyl acetate. The combined organic fractions were washed with water, dried with MgSO4 and evaporated to dryness. The residue was purified by flash column chromatography on silica eluting with a gradient formed from ethyl acetate and heptane. The product containing fractions were evaporated to dryness to yield 0.97 g (S)-[(S or R)-1-(3,4-dimethoxy-phenyl)-3-(4-trifluoromethyl-phenyl)-propylamino]-phenyl-acetic acid methyl ester (MS (m/e): 488.0 (MH+)) as yellow oil and 0.91 g (S)-[(R or S)-1-(3,4-Dimethoxy-phenyl)-3-(4-trifluoromethyl-phenyl)-propylamino]-phenyl-acetic acid methyl ester (MS (m/e): 488.0 (MH+)) as yellow oil.
Name
1-(3,4-dimethoxy-phenyl)-3-(4-trifluoromethyl-phenyl)-propan-1-ol
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
1.1 g
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reactant
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Quantity
2.44 g
Type
reactant
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60 mL
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solvent
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3.25 g
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reactant
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2.44 g
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30 mL
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

6 g of cobalt octacarbonyl was added to 100 ml of methanol. Then CO was passed through with stirring (500 rpm) at 35°C for 30 minutes with an excess pressure of 600 mm Hg. Then the mixture was heated to 55°C and, with a steady feed-through of CO, 190 g (1.5 mole) of benzyl chloride and 329 g of 25.8 wt-% sodium methylate were fed in over a period of 3 hours at a stirring speed of 500 to 750 rpm. Carbon monoxide delivery continued for about 21/2 more hours until no further absorption took place. Then water was mixed with the reaction mixture and it was extracted with ether. After distilling the ether a reaction mixture ws obtained from which 215 g of phenylacetic acid methyl ester in a purity of 97.03% was obtained by distillation (yield 95.4%).
Quantity
190 g
Type
reactant
Reaction Step One
Name
sodium methylate
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0 (± 1) mol
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100 mL
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6 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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